molecular formula C18H19BrN2O2 B2696864 (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone CAS No. 1448134-57-3

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone

Cat. No.: B2696864
CAS No.: 1448134-57-3
M. Wt: 375.266
InChI Key: SBLIGIPBUMKBJW-UHFFFAOYSA-N
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Description

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromopyridine moiety, a piperidine ring, and a methanone group, making it a versatile intermediate for synthesizing other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone typically involves multiple steps, starting with the preparation of the bromopyridine derivative. One common approach is to react 3-bromopyridine with piperidine under controlled conditions to form the piperidine derivative. Subsequent reactions with o-tolyl chloride and methanone groups are then carried out to complete the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Reagents like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone: has several scientific research applications:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: : It can be used to study biological pathways and interactions.

  • Industry: : Utilized in the production of various chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, influencing biological processes. The exact mechanism would depend on the context in which the compound is used.

Comparison with Similar Compounds

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone: can be compared to other similar compounds such as 4-bromopyridine derivatives and piperidine-based compounds . Its uniqueness lies in the combination of the bromopyridine and piperidine rings, which provides distinct chemical properties and reactivity.

List of Similar Compounds

  • 4-Bromopyridine

  • Piperidine derivatives

  • o-Tolyl compounds

  • Methanone derivatives

This compound , its preparation, reactions, applications, and mechanisms

Biological Activity

The compound (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone , also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its structural characteristics, synthesis methods, and biological activities, supported by data tables and case studies.

Structural Characteristics

The compound features a piperidine ring substituted with a bromopyridine moiety and an o-tolyl group. Its molecular formula is C18H20BrN2O2C_{18}H_{20}BrN_2O_2 with a molecular weight of approximately 372.27 g/mol. The presence of the bromine atom and the unique arrangement of functional groups contribute to its diverse biological properties.

Synthesis

The synthesis of this compound can be accomplished through several synthetic routes, typically involving:

  • Formation of the Piperidine Derivative : Reaction of 3-bromopyridine with piperidine under basic conditions.
  • Coupling with O-Tolyl Group : The resulting intermediate is then reacted with o-tolyl ketone to yield the final product.

This multi-step synthesis allows for the introduction of various substituents, potentially enhancing biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing bromine substituents on the pyridine ring have shown effectiveness against various bacterial strains.

Compound Activity Target Bacteria
3-BromopyridineAntimicrobialGram-positive and Gram-negative bacteria
Piperidinyl DerivativesAntitumorVarious cancer cell lines
This compoundPotentially AntimicrobialTo be determined in future studies

Case Studies

  • Antibacterial Studies : A study evaluated the antibacterial activity of several piperidine derivatives, revealing that compounds with halogen substitutions exhibited enhanced efficacy against Staphylococcus aureus and Escherichia coli. The incorporation of a bromine atom was particularly noted for increasing inhibitory effects on bacterial growth .
  • Antitumor Activity : Another investigation focused on the antitumor properties of piperidine derivatives. The results indicated that compounds similar to this compound displayed cytotoxic effects on cancer cell lines such as HeLa and MCF7, suggesting potential for further development as anticancer agents .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Computational studies using tools like PASS (Prediction of Activity Spectra for Substances) suggest that it may act as an inhibitor for certain kinases or enzymes related to cancer progression or bacterial resistance mechanisms .

Properties

IUPAC Name

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c1-13-5-2-3-6-15(13)18(22)21-11-8-14(9-12-21)23-17-16(19)7-4-10-20-17/h2-7,10,14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLIGIPBUMKBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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